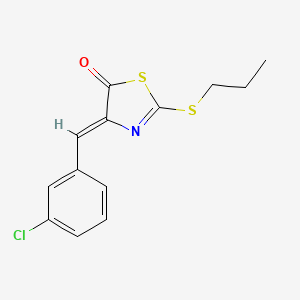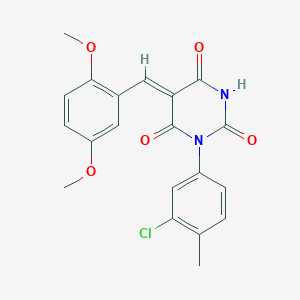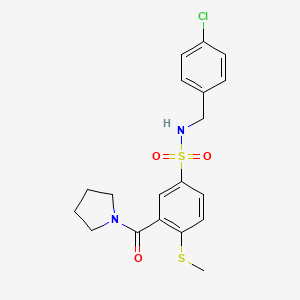
5-(4-fluorobenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
5-(4-fluorobenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a compound that falls within the broader category of heteroarylpyrimidines and pyrimidine derivatives. These compounds are notable for their diverse applications in medicinal chemistry due to their biological activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve Suzuki cross-coupling reactions, as demonstrated in the synthesis of heteroarylpyrimidines from 5-pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid, highlighting a versatile approach to constructing pyrimidine frameworks with potential relevance to the target compound (Saygılı, Batsanov, & Bryce, 2004).
Molecular Structure Analysis
Molecular structure analysis of similar pyrimidine derivatives has revealed insights into the orientation of substituents and their impact on the molecule's properties. For instance, crystal structure analysis can uncover the orientation of hydroxyl groups and how molecular packing influences the compound's stability and interactions (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives engage in various chemical reactions, including Suzuki coupling and reactions with electrophilic reagents, which can modify their chemical properties significantly. These reactions are fundamental to modifying the compound for specific applications, such as enhancing biological activity or modifying physical properties (Mahmoud et al., 2011).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, including their crystalline phase, solubility, and luminescent properties, can be significantly influenced by their molecular structure. The formation of supramolecular chains or layers in the crystalline phase can impact the material's solubility and other physical properties, which are crucial for their application in various fields (Agarkov et al., 2023).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, such as reactivity, potential for substitution reactions, and interactions with biological targets, are central to their utility in medicinal chemistry and other applications. These properties are influenced by the presence of substituents like fluorine, which can affect the compound's electron distribution and reactivity (Eleev, Kutkin, & Zhidkov, 2015).
Propiedades
IUPAC Name |
(5E)-5-[(4-fluorophenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4/c1-25-15-5-3-2-4-14(15)21-17(23)13(16(22)20-18(21)24)10-11-6-8-12(19)9-7-11/h2-10H,1H3,(H,20,22,24)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKYKRJRMGXFIP-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)F)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)F)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N-(2,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4543146.png)

![2-[(2-hydroxyethyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4543149.png)

![5-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4543172.png)
![(2R*,6S*)-4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4543183.png)
![ethyl 5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4543193.png)
![1-methyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4543195.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4543210.png)

![5-(4-tert-butylphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4543239.png)
![5,7-dimethyl-2-[(4-vinylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4543243.png)
![methyl 2-[({[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)amino]benzoate](/img/structure/B4543249.png)
